molecular formula C8H6F2O2S B1338276 4-[(difluoromethyl)thio]benzoic acid CAS No. 4837-26-7

4-[(difluoromethyl)thio]benzoic acid

Cat. No.: B1338276
CAS No.: 4837-26-7
M. Wt: 204.2 g/mol
InChI Key: ZZJSQHYCIPFNKN-UHFFFAOYSA-N
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Description

4-[(difluoromethyl)thio]benzoic acid is an organic compound with the molecular formula C8H6F2O2S and a molecular weight of 204.19 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a difluoromethylsulfanyl group at the para position. It is a white to off-white powder that is used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(difluoromethyl)thio]benzoic acid typically involves the introduction of the difluoromethylsulfanyl group to a benzoic acid derivative. One common method is the reaction of 4-bromobenzoic acid with difluoromethylthiolate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-[(difluoromethyl)thio]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(difluoromethyl)thio]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(difluoromethyl)thio]benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(difluoromethyl)thio]benzoic acid is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable intermediate in various chemical syntheses and pharmaceutical research .

Properties

IUPAC Name

4-(difluoromethylsulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2S/c9-8(10)13-6-3-1-5(2-4-6)7(11)12/h1-4,8H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJSQHYCIPFNKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50542021
Record name 4-[(Difluoromethyl)sulfanyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4837-26-7
Record name 4-[(Difluoromethyl)sulfanyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(difluoromethyl)sulfanyl]benzoic acid
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